4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl chemical properties
4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl chemical properties
An In-Depth Technical Guide to 4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Its rigid, planar structure and versatile substitution points make it an ideal starting point for library synthesis and drug discovery campaigns.[2][4] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 4-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride (HCl). We will delve into its core chemical properties, a robust and verifiable synthetic pathway, characteristic analytical data, and its potential applications for researchers and drug development professionals. The strategic inclusion of a fluorine atom and a primary amine group on this scaffold presents unique opportunities for modulating physicochemical properties and exploring novel structure-activity relationships (SAR).
Physicochemical Properties
4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl is a heterocyclic compound whose properties are defined by its fused aromatic core, fluorine substituent, primary amine, and its formulation as a hydrochloride salt. The HCl salt form is typically chosen to enhance aqueous solubility and improve stability and handling of the parent amine.
Caption: Chemical Structure of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2177266-99-6 | [5] |
| Molecular Formula | C₇H₇ClFN₃ | [5] |
| Molecular Weight | 187.60 g/mol | [5] |
| Physical Form | Solid (Predicted) | [6] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | [5] |
| LogP (octanol/water) | 1.4774 | [5] |
| Hydrogen Bond Donors | 1 (Amine group) | [5] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Pyrazole N's) | [5] |
| Rotatable Bonds | 0 | [5] |
| Storage | Sealed in dry, 2-8°C |[5] |
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyridines and their pyrimidine analogues typically relies on the construction of the six-membered ring onto a pre-existing pyrazole core. The most common and versatile method is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[1][2]
Retrosynthetic Analysis
The causality behind this synthetic strategy is the nucleophilicity of the 3-aminopyrazole system, which acts as a 1,3-bisnucleophile. The exocyclic amino group and the endocyclic N2 nitrogen of the pyrazole ring attack the two electrophilic centers of a suitable three-carbon partner to form the fused pyridine ring.
Caption: Retrosynthetic approach for the pyrazolo[1,5-a]pyridine core.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for this scaffold.[7][8] The choice of an acid catalyst is crucial as it activates the electrophile and facilitates the cyclization and subsequent dehydration steps.
-
Reagent Preparation: To a solution of 3-amino-4-fluoropyrazole (1.0 eq) in ethanol (10 mL/mmol), add malondialdehyde tetraethyl acetal (1.1 eq).
-
Reaction Initiation: Add concentrated hydrochloric acid (2.0 eq) dropwise to the stirred mixture at room temperature. The use of the acetal-protected dialdehyde is a common strategy to handle the otherwise unstable malondialdehyde. The acid serves both to deprotect the acetal in situ and to catalyze the condensation.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC or LC-MS for the consumption of the starting aminopyrazole (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume in vacuo. The resulting residue contains the crude hydrochloride salt.
-
Purification (Self-Validation): The trustworthiness of the synthesis is established here. Triturate the crude solid with cold diethyl ether to remove non-polar impurities. Collect the solid by filtration. For higher purity, recrystallize from an ethanol/ether solvent system. The identity and purity of the final product must be confirmed by the analytical methods described in Section 4.0.
Workflow for Synthesis and Validation
Caption: Workflow from synthesis to validated final product.
Spectroscopic and Analytical Characterization
Characterization is non-negotiable for verifying the structure of the synthesized molecule. The expected data is derived from the known structure and general chemical principles for this class of compounds.
Table 2: Expected Spectroscopic and Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic region (7.0-9.0 ppm) showing distinct signals for the pyridine ring protons, likely exhibiting coupling to the fluorine atom (H-F coupling). A broad singlet for the NH₂ protons and a very broad singlet for the HCl/NH proton, which may exchange with D₂O. |
| ¹³C NMR | Signals corresponding to the 7 unique carbons. The carbon bearing the fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). The carbons adjacent to C4 (C3a, C5) will show smaller ²JCF and ³JCF couplings. |
| ¹⁹F NMR | A single resonance, likely a singlet or a narrowly split multiplet due to coupling with adjacent protons. |
| HRMS (ESI+) | The primary observed ion will be the molecular ion of the free base [M+H]⁺, corresponding to the exact mass of C₇H₇FN₃. |
| FT-IR | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and a strong C-F stretching band (~1000-1100 cm⁻¹). |
Chemical Reactivity and Derivatization Potential
The reactivity of 4-Fluoropyrazolo[1,5-a]pyridin-3-amine is governed by its key functional groups, offering multiple handles for further chemical modification in drug discovery programs.
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3-Amino Group: This primary aromatic amine is a potent nucleophile and a key site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to form sulfonamides, or reductive amination to introduce alkyl substituents. These modifications are fundamental in SAR studies to probe interactions with biological targets.
-
Pyrazolo[1,5-a]pyridine Core: The electron-rich heterocyclic system can be susceptible to electrophilic aromatic substitution, although the regioselectivity will be directed by the existing substituents. Conversely, the fluorine at the 4-position may activate the ring for nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for displacement with other nucleophiles (e.g., amines, thiols, alkoxides) to generate diverse analogues.
-
Fluorine Substituent: The electron-withdrawing nature of fluorine modulates the pKa of the amine and the overall electron density of the ring system. This can impact metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions.
Caption: Key reactive sites for chemical derivatization. (Note: Image is a placeholder).
Applications in Research and Drug Discovery
The pyrazolo[1,5-a]pyrimidine and pyridine scaffolds are foundational in the development of kinase inhibitors and other targeted therapeutics.[3] Compounds bearing this core have been investigated as antagonists for various receptors and have shown promise as anticancer agents.[2][9]
-
Kinase Inhibition: The fused heterocyclic system often acts as an ATP-competitive "hinge-binder" in the active site of protein kinases. The 3-amino group can serve as a critical hydrogen bond donor, while substituents at other positions can be modified to achieve potency and selectivity against specific kinases.
-
CNS and Receptor Antagonism: Derivatives of this scaffold have been explored for various therapeutic areas, including as EP1 receptor antagonists for overactive bladder.[9]
-
Fluorescent Probes: The rigid, planar structure of the pyrazolo[1,5-a]pyridine core also makes it a candidate for the development of novel fluorophores for bioimaging and sensing applications.[10][11] The introduction of electron-donating (amine) and -withdrawing (fluorine) groups can be used to tune the photophysical properties.[11]
Safety and Handling
As with any laboratory chemical, 4-Fluoropyrazolo[1,5-a]pyridin-3-amine HCl should be handled with appropriate care. While specific toxicology data is not available, general precautions for related heterocyclic amines should be followed.
-
GHS Hazard Classification (Predicted): Likely classified as an irritant to skin and eyes, and may be harmful if swallowed or inhaled, similar to related structures.[6][12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]
References
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Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
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El-Sayed, N. N. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]
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Kim, S., et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]
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Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
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Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine... ResearchGate. Available at: [Link]
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RDiscovery. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. RDiscovery. Available at: [Link]
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Angene Chemical. (2025). Safety Data Sheet for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. Available at: [Link]
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Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Seto, S., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2020). Pyrazolo[1,5-A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. Available at: [Link]
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Al-Omair, M. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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